molecular formula C19H21FN4O3S B2685733 Methyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 851810-42-9

Methyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2685733
CAS No.: 851810-42-9
M. Wt: 404.46
InChI Key: MTZGRRHKPRPMNO-UHFFFAOYSA-N
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Description

Methyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring a hybrid scaffold combining a thiazolo[3,2-b][1,2,4]triazole core, a 3-fluorophenyl substituent, and a piperidine-4-carboxylate moiety. The piperidine-4-carboxylate moiety contributes to conformational rigidity and hydrogen-bonding interactions, which are critical for binding to enzymes or receptors .

Synthetic routes for analogous compounds (e.g., piperidine-4-carboxylate derivatives fused with heterocycles) often involve acylation of cyclic ketones followed by heterocyclization with hydrazines or hydroxylamines . Structural validation of such compounds typically employs X-ray crystallography, leveraging tools like the SHELX suite for refinement .

Properties

IUPAC Name

methyl 1-[(3-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c1-11-21-19-24(22-11)17(25)16(28-19)15(13-4-3-5-14(20)10-13)23-8-6-12(7-9-23)18(26)27-2/h3-5,10,12,15,25H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZGRRHKPRPMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate (CAS Number: 869343-10-2) is a complex organic compound with potential pharmaceutical applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Structure

The compound has a molecular formula of C19H21FN4O3SC_{19}H_{21}FN_{4}O_{3}S and a molecular weight of approximately 404.46 g/mol. Its structure consists of several functional groups that may contribute to its biological activity:

  • Piperidine ring : A common motif in many biologically active compounds.
  • Thiazole and triazole moieties : Known for their potential interactions with various biological targets.

Physical Properties

PropertyValue
Molecular FormulaC19H21FN4O3S
Molecular Weight404.46 g/mol
PurityTypically 95%

Current research suggests that this compound may act on various biological pathways:

  • Inflammation Modulation : Similar compounds have been studied for their ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory processes.
  • Anticancer Potential : The thiazole and triazole groups suggest potential interactions with targets involved in cancer pathways.

In Vitro Studies

In vitro evaluations have highlighted the following biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines.

Case Study: Anticancer Assessment

A study by investigated the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the phenyl group may enhance the compound's electronic properties, potentially increasing its binding affinity to biological targets. Modifications in the thiazole or triazole rings can significantly alter biological activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
Ethyl 4-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylateAntimicrobial and anticancer effects
Coumarin-clubbed thiazolo[3,2-b][1,2,4]triazolesUrease inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related derivatives, as detailed below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
Target Compound : Methyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl, 6-hydroxy-2-methyl, piperidine-4-carboxylate Hypothesized enzyme inhibition (e.g., pteridine reductases) via structural analogy
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl, 2-ethyl-6-hydroxy, piperazine carboxylate Enhanced solubility due to piperazine; potential antimicrobial activity
Methyl 1-(4-(((2,4-diaminopteridin-6-yl)methyl)(2-ethoxy-2-oxoethyl)amino)benzoyl)piperidine-4-carboxylate Piperidine-4-carboxylate Pteridine, ethoxycarbonyl Potent dihydrofolate reductase (DHFR) inhibition; anti-leishmanial activity
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Pyrazolo[3,4-b]pyridine 4-Fluorophenyl, cyclopropyl Anticancer activity via kinase inhibition; improved metabolic stability

Key Findings :

Thiazolo-Triazole Derivatives: The target compound’s thiazolo-triazole core is analogous to Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo...) (), but substitution at the 2-position (methyl vs. ethyl) and the piperidine/piperazine distinction may alter pharmacokinetics. Piperazine derivatives exhibit higher aqueous solubility, while methyl groups enhance membrane permeability .

Piperidine-4-Carboxylate Derivatives: Methyl 1-(4-(((2,4-diaminopteridin-6-yl)methyl)...) () shares the piperidine-4-carboxylate motif with the target compound but replaces the thiazolo-triazole with a pteridine system. This substitution confers specificity for DHFR/PTR1 inhibition, critical in folate metabolism .

Fluorophenyl-Containing Analogues :

  • Fluorine substitution at the phenyl ring (3- vs. 4-position) influences electronic effects and steric interactions. For example, 4-fluorophenyl derivatives (e.g., Methyl 6-cyclopropyl-1-(4-fluorophenyl)...) show enhanced selectivity for kinase targets due to optimized van der Waals interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for pyrazole/isoxazole-fused piperidine derivatives, where acylation and heterocyclization are key steps . Yields for such multi-step syntheses typically range from 45–65%, as seen in analogous protocols (e.g., Example 62 in ) .

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